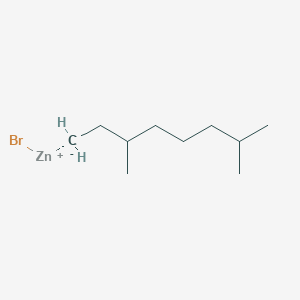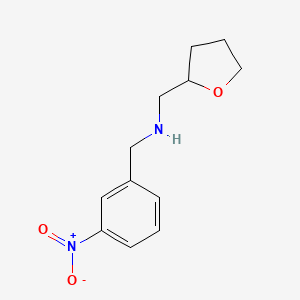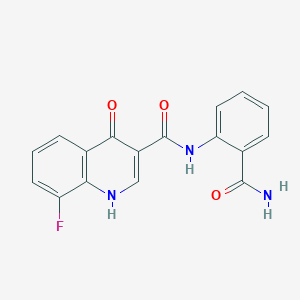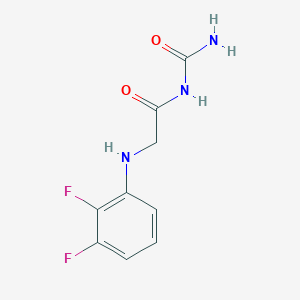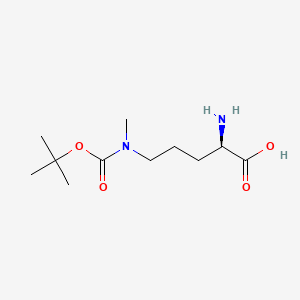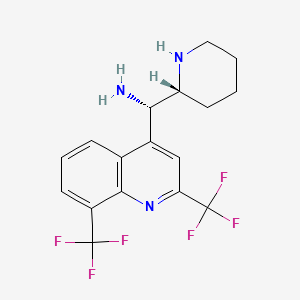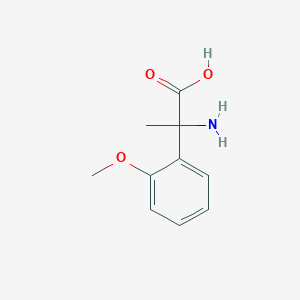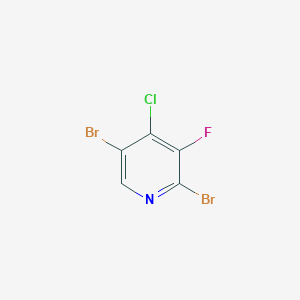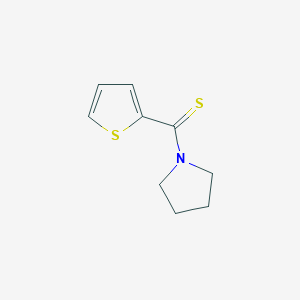![molecular formula C11H15BrOZn B14893304 2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
2-[(sec-Butyloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and versatility in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of a phenyl bromide derivative with sec-butyl alcohol in the presence of a zinc reagent. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The process often requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is then typically stored in THF to maintain its stability and reactivity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE undergoes several types of reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in the presence of a base to facilitate the substitution.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including mild temperatures and the presence of a base.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new carbon-carbon bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the sec-butyl group, making it less sterically hindered.
Benzylzinc Bromide: Contains a benzyl group instead of a sec-butyl group, offering different reactivity and selectivity.
tert-Butylzinc Bromide: Contains a tert-butyl group, which provides different steric and electronic properties.
Uniqueness
2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the sec-butyl group, which influences its reactivity and selectivity in organic synthesis. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role .
Propiedades
Fórmula molecular |
C11H15BrOZn |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
bromozinc(1+);butan-2-yloxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-3-10(2)12-9-11-7-5-4-6-8-11;;/h4-7,10H,3,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BXBMESJEIIAPJU-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OCC1=CC=CC=[C-]1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


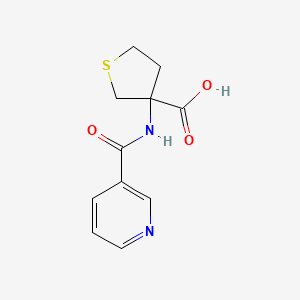

![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)

